molecular formula C38H32FN7O5 B12406172 Parp1/2/tnks1/2-IN-1

Parp1/2/tnks1/2-IN-1

Cat. No.: B12406172
M. Wt: 685.7 g/mol
InChI Key: KOTCFFVPFUIGOF-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

PARP1/2/TNKS1/2-IN-1 (CAS: 2243453-32-7) is a multi-target inhibitor with potent activity against PARP1, PARP2, TNKS1, and TNKS2. Its reported IC50 values are 0.25 nM (PARP1), 1.2 nM (PARP2), 13.5 nM (TNKS1), and 4.15 nM (TNKS2), demonstrating strong inhibition across these targets . This compound induces apoptosis and exhibits synergistic antitumor effects, particularly in cancers driven by Wnt/β-catenin signaling and BRCA-deficient tumors. Its broad-spectrum inhibition makes it valuable for studying DNA repair, telomere maintenance, and Wnt pathway regulation .

Properties

Molecular Formula

C38H32FN7O5

Molecular Weight

685.7 g/mol

IUPAC Name

4-[2-fluoro-5-[(4-oxo-3H-phthalazin-1-yl)methyl]benzoyl]-N-[4-[(4-methoxyquinolin-8-yl)carbamoyl]phenyl]piperazine-1-carboxamide

InChI

InChI=1S/C38H32FN7O5/c1-51-33-15-16-40-34-28(33)7-4-8-31(34)42-35(47)24-10-12-25(13-11-24)41-38(50)46-19-17-45(18-20-46)37(49)29-21-23(9-14-30(29)39)22-32-26-5-2-3-6-27(26)36(48)44-43-32/h2-16,21H,17-20,22H2,1H3,(H,41,50)(H,42,47)(H,44,48)

InChI Key

KOTCFFVPFUIGOF-UHFFFAOYSA-N

Canonical SMILES

COC1=C2C=CC=C(C2=NC=C1)NC(=O)C3=CC=C(C=C3)NC(=O)N4CCN(CC4)C(=O)C5=C(C=CC(=C5)CC6=NNC(=O)C7=CC=CC=C76)F

Origin of Product

United States

Preparation Methods

The synthesis of Parp1/2/tnks1/2-IN-1 involves multiple steps, including the preparation of intermediate compounds and their subsequent reactions under specific conditions. One of the methods involves the use of dimethyl sulfoxide, polyethylene glycol 300, and Tween 80 to prepare the in vivo formula . The detailed synthetic routes and industrial production methods are often proprietary and may vary depending on the manufacturer.

Chemical Reactions Analysis

Parp1/2/tnks1/2-IN-1 undergoes various chemical reactions, including inhibition of poly (ADP-ribose) polymerase and tankyrase enzymes. The compound exhibits favorable synergistic antitumor efficacy and induces apoptosis . Common reagents used in these reactions include dimethyl sulfoxide and polyethylene glycol 300. The major products formed from these reactions are typically the inhibited forms of the target enzymes, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Comparison with Similar Compounds

Talazoparib

  • Targets : Primarily PARP1/2 with secondary TNKS1/2 inhibition.
  • Affinity : High PARP1 affinity (IC50 ~0.57 nM) and moderate TNKS1 activity (IC50 ~50 nM).
  • Clinical Relevance : Approved for BRCA-mutated cancers. Its dual activity may enhance efficacy but risks off-target effects in Wnt-driven tumors .
  • Key Data : SPR analysis shows talazoparib binds TNKS1 with higher affinity than olaparib or niraparib .

XAV939

  • Targets : TNKS1/2 (IC50: 11 nM and 4 nM) with weaker PARP1/2 inhibition (IC50: 2.2 µM and 114 nM).
  • Mechanism : Stabilizes Axin2 by blocking TNKS-mediated PARylation, suppressing Wnt signaling.
  • Limitations : Low PARP1 selectivity limits use in combination therapies .

E7449 (AZ1)

  • Targets : Dual PARP1/2 and TNKS1/2 inhibitor.
  • Potency : IC50 <10 nM for PARP1/2 and ~20 nM for TNKS1/2.
  • Applications: Effective in KRAS wild-type colorectal cancer xenografts combined with irinotecan. However, its stronger PARP1/2 activity may confound TNKS-specific studies .

Compound 5 (From )

  • Targets : Highly selective TNKS1/2 inhibitor (IC50: 6.1 nM TNKS1, 0.3 nM TNKS2) with minimal PARP1/2 activity (IC50 >1 µM).
  • Advantage : Ideal for studying TNKS-specific effects without PARP interference .

FH535

  • Targets : Dual TNKS1/2 and PARP1 inhibitor.

Comparative Data Tables

Table 1: Inhibitory Activity (IC50) of Key Compounds

Compound PARP1 (nM) PARP2 (nM) TNKS1 (nM) TNKS2 (nM) Source
PARP1/2/TNKS1/2-IN-1 0.25 1.2 13.5 4.15
Talazoparib 0.57 0.89 50 45
XAV939 2200 114 11 4
E7449 2.1 3.8 18 22
Compound 5 89.6 37.8 6.1 0.3
FH535 1200 N/A 85 90

Key Research Findings

  • This compound vs. Talazoparib: While both inhibit PARP1/2 and TNKS1/2, this compound has superior TNKS2 inhibition (IC50 4.15 nM vs.
  • Mechanistic Differences: TNKS1 inhibition by this compound disrupts telomeric DNA repair, whereas PARP1/2 inhibitors primarily affect non-telomeric sites. Dual targeting may overcome resistance in BRCA-deficient tumors .
  • Structural Insights: Modifications at the C-8 position (e.g., in Compound 5) improve TNKS1/2 selectivity by exploiting steric differences in the adenosine-diphosphate (AD) pocket .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.